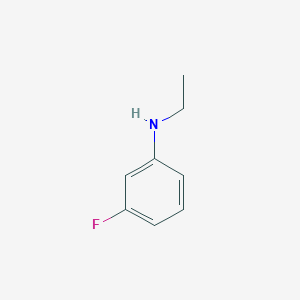

N-ethyl-3-fluoroaniline

Descripción general

Descripción

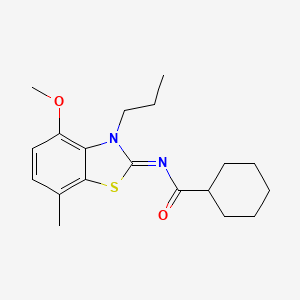

N-ethyl-3-fluoroaniline is a chemical compound with the molecular formula C8H10FN . It has an average mass of 139.170 Da and a monoisotopic mass of 139.079727 Da .

Molecular Structure Analysis

The molecular structure of N-ethyl-3-fluoroaniline consists of a benzene ring substituted with a fluoro group at the 3rd position and an ethylamine group .Physical And Chemical Properties Analysis

N-ethyl-3-fluoroaniline has a density of 1.1±0.1 g/cm3, a boiling point of 205.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has a flash point of 77.9±22.6 °C .Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Materials

N-ethyl-3-fluoroaniline, as a halogenated derivative of aniline, has been studied for its nonlinear optical properties . These properties allow it to modulate optical signals by altering their frequency, amplitude, and phase. This makes it useful in photonics, optical processing, optical computing, sensing, imaging, and cancer therapy .

Spectroscopic Properties

The spectroscopic properties of N-ethyl-3-fluoroaniline have been investigated, including geometrical parameters, vibrational and electronic absorption spectra, molecular orbital analysis, and electronic properties . These properties are important for understanding the behavior of the compound in various environments and applications.

Proteomics Research

N-ethyl-3-fluoroaniline is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins in a sample.

Preparation of Acetic Acid Anilide

3-Fluoroaniline, a related compound, is used in the preparation of acetic acid anilide by reacting with acetic acid anhydride . It’s possible that N-ethyl-3-fluoroaniline could be used in a similar manner.

Antitumor Agents

3-Fluoroaniline has been used in the preparation of radamide analogs as Grp94 inhibitors . These inhibitors have potential to be antitumor agents. N-ethyl-3-fluoroaniline might also be used in similar applications.

Synthesis of Fluorinated Quinolines

The synthesis of 2-(1Н-Indol-3-yl)-7-fluoroquinoline has been performed from 3-fluoroaniline . Fluorinated quinolines have various applications, including their use as antimicrobial agents. N-ethyl-3-fluoroaniline could potentially be used in similar synthetic processes.

Mecanismo De Acción

Target of Action

N-ethyl-3-fluoroaniline is a chemical compound that is primarily used in proteomics research

Mode of Action

Anilines, the class of compounds to which n-ethyl-3-fluoroaniline belongs, are known to undergo reactions such as nucleophilic substitution . This suggests that N-ethyl-3-fluoroaniline might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that fluoro-organic compounds can affect various biological processes . For instance, they can participate in reactions leading to the formation of fluoromuconic acids

Result of Action

Given its use in proteomics research, it can be inferred that it may have significant effects on protein structure and function .

Action Environment

The action, efficacy, and stability of N-ethyl-3-fluoroaniline can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Propiedades

IUPAC Name |

N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPVCZGSKLRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3-fluoroaniline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2686675.png)

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)

![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)

![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)

![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)